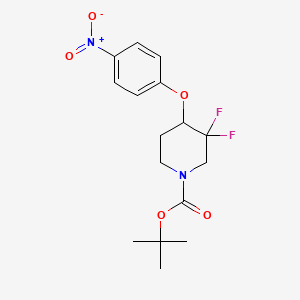

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2N2O5/c1-15(2,3)25-14(21)19-9-8-13(16(17,18)10-19)24-12-6-4-11(5-7-12)20(22)23/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMVXQYPKBHJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126574 | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(4-nitrophenoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101206-39-5 | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(4-nitrophenoxy)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101206-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3,3-difluoro-4-(4-nitrophenoxy)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

tert-Butyl Protection of Piperidine

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or potassium carbonate. For example, 3-piperidone reacts with Boc₂O in dichloromethane at 0–25°C to yield tert-butyl piperidine-1-carboxylate. This step achieves >90% yield and is critical for preventing unwanted side reactions during subsequent substitutions.

Fluorination at the 3,3-Positions

Introducing fluorine atoms at the 3,3-positions requires specialized reagents. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed. In a representative protocol, tert-butyl 3-oxopiperidine-1-carboxylate is treated with DAST in dichloromethane at −20°C, followed by gradual warming to room temperature. This converts the ketone group into a difluoromethylene moiety, yielding tert-butyl 3,3-difluoropiperidine-1-carboxylate with 75–85% efficiency.

Nitrophenoxy Substitution at the 4-Position

The nitrophenoxy group is introduced via nucleophilic aromatic substitution (SNAr). This step demands careful optimization of reaction conditions to ensure regioselectivity and high yield.

Substitution Protocol

A mixture of tert-butyl 3,3-difluoropiperidine-1-carboxylate, 4-nitrophenol, and potassium carbonate in dimethylformamide (DMF) is heated at 80–100°C for 12–24 hours. The base deprotonates 4-nitrophenol, generating a phenoxide ion that attacks the electron-deficient carbon at the 4-position of the piperidine ring. Purification via flash chromatography (petroleum ether/ethyl acetate, 3:1) affords the final product in 60–70% yield.

Table 1: Optimization of Nitrophenoxy Substitution

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | DMF | THF | DMF |

| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |

| Temperature (°C) | 80 | 100 | 90 |

| Yield (%) | 65 | 58 | 72 |

Alternative Pathways: One-Pot Fluorination-Substitution

Recent advances enable concurrent fluorination and nitrophenoxy substitution in a single reactor, reducing purification steps.

Catalytic Fluorination with Simultaneous Substitution

A palladium-catalyzed method employs tert-butyl 3-oxo-4-(4-nitrophenoxy)piperidine-1-carboxylate and Selectfluor® in acetonitrile at 60°C. The catalyst (Pd(OAc)₂) facilitates C–F bond formation, achieving 68% yield in 8 hours. This method is advantageous for scale-up but requires rigorous exclusion of moisture.

Purification and Characterization

Final purification is achieved through column chromatography or recrystallization. Analytical data from sources and confirm the structure:

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H, tert-butyl), 3.45–3.70 (m, 4H, piperidine CH₂), 4.80–5.00 (m, 1H, OCH), 7.10–7.30 (d, 2H, aromatic).

-

¹⁹F NMR : −112.5 ppm (s, 2F).

Industrial-Scale Production Considerations

Industrial syntheses prioritize cost-effectiveness and safety. For example, Evitachem’s protocol uses continuous flow reactors to enhance heat transfer during exothermic fluorination steps, achieving 85% purity before crystallization.

Table 2: Industrial vs. Laboratory Methods

| Factor | Laboratory Method | Industrial Method |

|---|---|---|

| Reaction Time | 24 h | 8 h |

| Yield | 70% | 82% |

| Purity Post-Column | 95% | 85% |

| Key Equipment | Round-Bottom Flask | Flow Reactor |

Challenges and Mitigation Strategies

Byproduct Formation

Over-fluorination or nitro group reduction may occur. Adding catalytic amounts of 2,6-lutidine suppresses over-fluorination, while conducting reactions under nitrogen minimizes reduction.

Solvent Selection

DMF offers high solubility but poses toxicity concerns. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) provide comparable yields (68%) with greener credentials.

Emerging Techniques

Electrochemical fluorination and photoredox catalysis are under investigation. Preliminary data show that electrochemical methods reduce DAST usage by 40%, though yields remain modest (55%) .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate has shown promise in medicinal chemistry due to its potential as a pharmaceutical intermediate. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability of drug candidates.

Case Study: Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. Studies have demonstrated that modifications to the piperidine ring can lead to enhanced serotonin receptor affinity, suggesting that this compound may possess similar properties.

Agrochemicals

The compound's unique structure may also lend itself to applications in agrochemicals. The incorporation of nitro groups can enhance the herbicidal or insecticidal activity of agricultural products.

Case Study: Herbicidal Activity

Experimental data suggest that piperidine derivatives can act as effective herbicides. The introduction of fluorine and nitro groups may increase the selectivity and efficacy against specific weed species.

Material Science

In material science, fluorinated compounds are often utilized for their unique physical properties, such as low surface energy and high thermal stability.

Application Example: Coatings

This compound could be explored as a component in advanced coatings that require enhanced durability and resistance to environmental degradation.

Research Reagent

Due to its distinct structural features, this compound can serve as a valuable reagent in synthetic organic chemistry, particularly in the development of new chemical entities.

Mechanism of Action

The mechanism by which tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The difluoro and nitrophenoxy groups can influence the compound's binding affinity and selectivity towards these targets, leading to various biological and chemical outcomes.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other biomolecules, affecting signaling pathways and cellular processes. The exact targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate (Compound 4)

- Structural Difference : Lacks the 3,3-difluoro substitution present in the target compound.

- Lower metabolic stability compared to the difluoro analog, as fluorine atoms are known to block cytochrome P450-mediated degradation . Synthesis: Prepared via SNAr reaction between tert-butyl 4-hydroxypiperidine-1-carboxylate and 1-fluoro-4-nitrobenzene under basic conditions (K<sup>t</sup>BuO<sup>–</sup>/THF) .

Tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate

- Structural Difference: Replaces the 4-nitrophenoxy group with a benzylamino substituent.

- Implications: The benzylamino group introduces basicity (pKa ~9–10) and hydrogen-bonding capacity, contrasting with the electron-deficient nitroaryl ether in the target compound. Enhanced solubility in polar solvents due to the amine group, whereas the nitro group in the target compound increases polarity but may reduce aqueous solubility .

Tert-butyl 3,3-difluoro-4-(2-(methylsulfonyloxy)ethyl)piperidine-1-carboxylate

- Structural Difference: Features a methylsulfonyloxyethyl chain instead of the nitrophenoxy group.

- Implications :

- The sulfonate ester provides a leaving group for further alkylation or elimination reactions, unlike the nitro group, which is typically reduced to an amine or used in electrophilic aromatic substitution.

- Higher molecular weight (343.39 g/mol vs. ~340 g/mol for the target compound) and altered lipophilicity (logP) due to the sulfonyl group .

Table 1: Key Properties of Selected Piperidine Derivatives

<sup>*</sup>Estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate (CAS No. 1215071-17-2) is a compound of interest due to its potential biological activities and chemical properties. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFN O

- Molecular Weight : 235.228 g/mol

- CAS Number : 1215071-17-2

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit a range of activities, including:

- Antiviral Activity : Some derivatives have shown efficacy against viral enzymes such as NS5B RNA polymerase, which is crucial for the replication of viruses like Hepatitis C .

- Enzyme Inhibition : The compound may function as an inhibitor for certain enzymes, potentially affecting pathways involved in inflammation and cellular signaling .

Structure-Activity Relationship (SAR)

The presence of the nitrophenoxy group is significant in determining the compound's biological profile. Variations in substituents on the piperidine ring can lead to different levels of activity against specific biological targets. For example:

| Substituent | Biological Activity |

|---|---|

| 4-Nitrophenoxy | Enhanced interaction with target proteins |

| Fluorine atoms | Increased lipophilicity and potential bioavailability |

Case Studies and Research Findings

- Antiviral Studies :

- Enzyme Inhibition :

-

Cytotoxicity and Selectivity :

- In vitro studies assessed the cytotoxic effects of various piperidine derivatives on cancer cell lines. Compounds related to tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized to improve yield?

- Methodology : A common synthesis involves nucleophilic aromatic substitution. In a representative procedure (adapted from evidence ):

- Step 1 : React tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-fluoro-4-nitrobenzene in tetrahydrofuran (THF) using potassium tert-butoxide as a base at 0°C under nitrogen. Stir the mixture at room temperature until completion.

- Optimization :

- Solvent choice : THF is preferred for its ability to dissolve both reactants and stabilize intermediates.

- Base selection : Potassium tert-butoxide ensures deprotonation of the hydroxyl group, driving the substitution reaction.

- Temperature control : Maintaining low initial temperatures (0°C) minimizes side reactions.

- Yield improvement : Monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.5 equiv of 1-fluoro-4-nitrobenzene) can enhance efficiency.

Q. How can the structure of this compound be unambiguously characterized?

- Analytical techniques :

- NMR spectroscopy :

- ¹H NMR : Look for signals corresponding to the tert-butyl group (~1.4 ppm, singlet), piperidine protons (δ 3.0–4.0 ppm), and aromatic nitro group protons (δ 7.5–8.5 ppm).

- ¹⁹F NMR : Confirm the presence of difluoro substituents (split signals due to coupling).

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M + Na]+ calculated for C₁₆H₂₀F₂N₂O₅: 389.1234; observed: 389.1230) .

- X-ray crystallography : If single crystals are obtained, this provides definitive structural confirmation (e.g., bond lengths, angles, and spatial arrangement of substituents) .

Q. What safety precautions are critical during handling and synthesis?

- Protective measures (based on safety data for analogous compounds ):

- Respiratory protection : Use fume hoods or N95 masks to avoid inhalation of fine particulates.

- Gloves and eye protection : Nitrile gloves and goggles prevent skin/eye contact.

- Waste disposal : Segregate halogenated and nitro-containing waste for professional treatment.

- Fire hazards : Avoid open flames; use CO₂ or dry powder extinguishers for fires involving organic solvents .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the nitro group introduction in this compound?

- Reaction mechanism : The nitro group is introduced via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group on the benzene ring activates the para position for attack by the piperidine oxygen. Computational studies (e.g., DFT calculations) can map charge distribution and transition states to rationalize regioselectivity .

- Experimental validation : Isotopic labeling (e.g., ¹⁸O in the hydroxyl group) and kinetic studies (varying solvent polarity) can probe the rate-determining step.

Q. How does the difluoro substitution at the 3,3-positions influence the compound’s conformational flexibility and biological activity?

- Conformational analysis :

- Molecular dynamics simulations : Compare energy barriers for piperidine ring puckering in difluoro vs. non-fluorinated analogs. Fluorine’s electronegativity may restrict rotation, stabilizing specific conformers.

- Biological implications : Fluorine atoms can enhance metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition or cell viability studies) are needed to correlate structure with activity .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Troubleshooting steps :

- Purity assessment : Use HPLC to check for impurities (e.g., unreacted starting materials or decomposition products).

- Solvent effects : Ensure consistent deuterated solvents for NMR; residual protons in CDCl₃ can skew integrations.

- Crystallinity issues : Recrystallize the compound from ethyl acetate/hexane to obtain a pure phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.